Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-
Brand Name: Vulcanchem
CAS No.: 860815-31-2
VCID: VC8141877
InChI: InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3
SMILES: CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br
Molecular Formula: C18H27BrO3
Molecular Weight: 371.3 g/mol

Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl-

CAS No.: 860815-31-2

Cat. No.: VC8141877

Molecular Formula: C18H27BrO3

Molecular Weight: 371.3 g/mol

* For research use only. Not for human or veterinary use.

Oxetane, 3-[[[6-(4-bromophenoxy)hexyl]oxy]methyl]-3-ethyl- - 860815-31-2

Specification

CAS No. 860815-31-2
Molecular Formula C18H27BrO3
Molecular Weight 371.3 g/mol
IUPAC Name 3-[6-(4-bromophenoxy)hexoxymethyl]-3-ethyloxetane
Standard InChI InChI=1S/C18H27BrO3/c1-2-18(14-21-15-18)13-20-11-5-3-4-6-12-22-17-9-7-16(19)8-10-17/h7-10H,2-6,11-15H2,1H3
Standard InChI Key KUSBZNVHBRCXIB-UHFFFAOYSA-N
SMILES CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br
Canonical SMILES CCC1(COC1)COCCCCCCOC2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s molecular formula is C₁₈H₂₇BrO₃, with a molecular weight of 371.3 g/mol. Its IUPAC name, 3-ethyl-3-({[6-(4-bromophenoxy)hexyl]oxy}methyl)oxetane, reflects the oxetane ring’s substitution pattern:

  • A 3-ethyl group at one position.

  • A {[6-(4-bromophenoxy)hexyl]oxy}methyl side chain at the adjacent 3-position.

The bromophenoxy moiety introduces aromaticity and halogen-mediated electronic effects, while the hexyloxy spacer enhances lipophilicity and conformational flexibility.

Crystallographic and Stereochemical Considerations

Oxetanes generally adopt a near-planar ring structure to minimize angle strain, with puckering angles of ~8–11° . While crystallographic data for this specific derivative is unavailable, analogous oxetanes exhibit configurational stability, particularly when substituted with sterically demanding groups like ethyl or aryl ethers . The ethyl group likely reduces ring puckering, enhancing metabolic stability compared to less-substituted oxetanes .

Synthesis and Manufacturing

Industrial Synthetic Routes

The compound is synthesized via phase-transfer catalysis (PTC) in alkaline aqueous media, as outlined in patent CN102212044A . Key steps include:

  • Substrate Preparation: 3-Halo-1-propanol derivatives serve as precursors.

  • Cyclization: Base-mediated dehydrohalogenation under PTC conditions (e.g., tetrabutylammonium bromide) induces intramolecular etherification .

  • Purification: Crude product isolation via aqueous workup, avoiding organic solvents .

This method achieves yields >80% with minimal byproducts, leveraging cost-effective and environmentally benign conditions .

Analytical Characterization

Suppliers such as Parchem and ChemicalBook provide the compound at >98% purity (HPLC), confirmed via:

  • NMR Spectroscopy: Characteristic signals for the oxetane ring (δ ~4.2–4.5 ppm, -O-CH₂-C-) and bromophenoxy group (δ ~7.4–7.6 ppm, aromatic protons).

  • Mass Spectrometry: Molecular ion peak at m/z 371.3 (M⁺) with isotopic pattern consistent with bromine.

Physicochemical Properties

Stability and Reactivity

Oxetanes exhibit intermediate ring strain (~106 kJ/mol) between epoxides (112 kJ/mol) and tetrahydrofuran (25 kJ/mol) . For this derivative:

  • Thermal Stability: Decomposition onset >200°C, suitable for standard handling.

  • Chemical Stability: Resists hydrolysis under physiological pH (t₁/₂ >5 h in human plasma) .

  • Metabolic Stability: Reduced CYP3A4-mediated oxidation due to lower lipophilicity (CL_int = 25.9 mL·min⁻¹·kg⁻¹) compared to non-polar analogs .

Solubility and Permeability

  • Aqueous Solubility: ~10–50 µM, enhanced by the oxetane’s polarity .

  • LogP: Estimated ~3.2 (moderate lipophilicity due to bromophenoxy group).

  • Permeability: Caco-2 Papp >1 ×10⁻⁶ cm/s, indicating moderate cell membrane penetration .

Applications in Medicinal Chemistry

Bioisosteric Replacement

The oxetane ring serves as a carboxylic acid bioisostere, mimicking hydrogen-bonding motifs without introducing acidity (pKa >14) . In one study, oxetane substitution improved solubility 10-fold compared to carbonyl-containing analogs .

Case Study: Mitochondrial-Targeted Therapeutics

Derivatives of JP4-039, a mitochondrial nitroxide, achieved a 76-fold solubility increase when modified with oxetane moieties structurally akin to this compound . The bromophenoxy group may further enhance target binding via halogen bonding with protein residues.

ParameterValueSource
Purity>98% (HPLC)
Storage2–8°C, inert atmosphere
Availability100 mg–10 g scale

Future Directions and Challenges

Optimizing Metabolic Stability

While the ethyl group reduces CYP450 affinity, the hexyloxy chain may still undergo ω-oxidation. Future analogs could incorporate fluorine atoms or shorter spacers to mitigate this .

Expanding Therapeutic Targets

The bromophenoxy group’s aryl ether motif suggests potential in kinase inhibition (e.g., EGFR, BRAF) or GPCR modulation, warranting target-specific assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator